

Visualizing Nucleolin in Cells Using the AS1411 Aptamer: Application Notes and Protocols

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Compound of Interest

Compound Name: AS 1411

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Introduction

Nucleolin (NCL) is a multifunctional protein primarily located in the nucleolus, but also found in the nucleoplasm, cytoplasm, and on the cell surface.^{[1][2][3]} Its overexpression on the plasma membrane of many tumor cells has made it a significant target for cancer diagnosis and therapy.^{[4][3][5]} The AS1411 aptamer, a 26-base guanine-rich oligodeoxyribonucleotide, has emerged as a powerful tool for targeting nucleolin.^{[4][3]} AS1411 folds into a stable G-quadruplex structure that specifically binds to nucleolin, enabling the visualization and targeting of cancer cells.^{[4][3][5]} Unlike antibodies, AS1411 can be used to recognize nucleolin without cell permeabilization, offering a significant advantage for studying cell surface nucleolin and its dynamics.^{[1][2]} This document provides detailed application notes and protocols for the use of AS1411 in visualizing nucleolin in cells.

Principle of AS1411-Mediated Nucleolin Visualization

AS1411 functions as a high-affinity ligand for nucleolin. When conjugated with a fluorescent marker, AS1411 allows for the direct visualization of nucleolin distribution and expression levels within cells. The process involves the binding of the fluorescently labeled AS1411 to nucleolin on the cell surface, followed by internalization, which allows for the imaging of both membrane-bound and intracellular nucleolin.^{[4][3]} This specific interaction provides a robust method to

distinguish cancer cells, which typically have higher surface nucleolin expression, from normal cells.[1][5]

Data Presentation

Table 1: Binding Affinity of AS1411 and its Derivatives to Nucleolin

Aptamer	Target Protein Domain	Apparent Dissociation Constant (KD)	Reference
AS1411	Nucleolin (NCL)	Not specified in the provided text	
Cy5-AT14	NCL RBD1,2	4.6 x 10 ⁻⁹ M	[6]
Cy5-AT14-T2	NCL RBD1,2	0.01 x 10 ⁻⁹ M	[6]

This table summarizes the binding affinities of AS1411 derivatives to the RNA-binding domains (RBD) of nucleolin. Lower KD values indicate higher binding affinity.

Table 2: Quantitative Analysis of AS1411-Nucleolin Interaction

Parameter	Value/Observation	Cell Type	Reference
Increase in fluorescence at saturation with AS1411-N6 derivative	3-fold	Not specified	[3]
Surface potential decrement after aptamer interaction (AS1411)	11.7 mV	Lung cancer cells	
Surface potential decrement after aptamer interaction (9FU-AS1411)	24.4 mV	Lung cancer cells	[7]
Half-maximal inhibitory concentration (IC50) of C4 (AS1411-PROTAC)	0.9 μ M	MCF-7 cells	[8]

This table presents various quantitative measurements related to the interaction of AS1411 and its derivatives with cells, highlighting the potential for quantitative analysis of nucleolin expression.

Experimental Protocols

Protocol 1: Fluorescence Microscopy for Nucleolin Visualization

This protocol details the steps for visualizing nucleolin in adherent cells using fluorescently labeled AS1411.

Materials:

- Adherent cells (e.g., cancer cell line like MCF-7 or HeLa, and a normal cell line for comparison)

- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Fluorescently labeled AS1411 (e.g., 6-FAM or Cy5 labeled)
- Fixative solution (e.g., 4% formaldehyde or paraformaldehyde in PBS)
- Mounting medium with DAPI (for nuclear counterstaining)
- Glass coverslips
- 6-well or 12-well plates
- Fluorescence microscope

Procedure:

- Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight at 37°C in a humidified incubator with 5% CO₂.
- AS1411 Incubation: Prepare a working solution of fluorescently labeled AS1411 in cell culture medium at a final concentration of 1-10 µM.
- Remove the culture medium from the cells and wash once with pre-warmed PBS.
- Add the AS1411-containing medium to the cells and incubate for 1-2 hours at 37°C.[\[9\]](#)
- Washing: Remove the AS1411 solution and wash the cells three times with PBS to remove unbound aptamer.
- Fixation: Fix the cells by incubating with 4% formaldehyde solution for 15-20 minutes at room temperature.[\[10\]](#)
- Washing: Wash the cells three times with PBS.

- **Mounting:** Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium containing DAPI.
- **Imaging:** Visualize the cells using a fluorescence microscope. Use the appropriate filter sets for the chosen fluorophore (e.g., FITC for 6-FAM, Cy5 for Cy5) and DAPI. Capture images of both the fluorescently labeled AS1411 and the DAPI-stained nuclei.

Protocol 2: Flow Cytometry for Quantifying Nucleolin Expression

This protocol allows for the quantitative analysis of cell surface nucleolin expression using fluorescently labeled AS1411.

Materials:

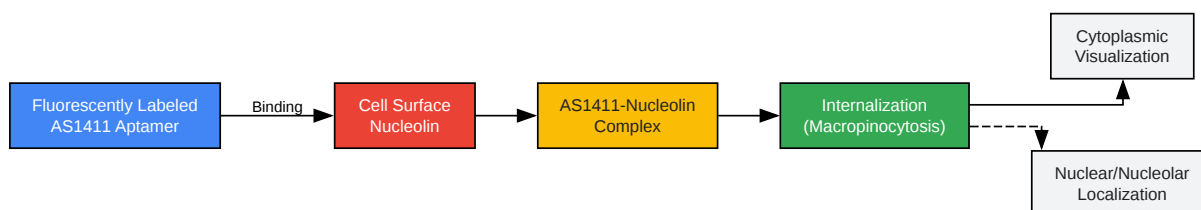
- Suspension or trypsinized adherent cells
- Cell culture medium
- Phosphate-buffered saline (PBS) supplemented with 2% Fetal Bovine Serum (FACS buffer)
- Fluorescently labeled AS1411
- Propidium Iodide (PI) or other viability dye (optional)
- Flow cytometer

Procedure:

- **Cell Preparation:** Harvest cells and wash them once with cold PBS. Resuspend the cells in cold FACS buffer to a concentration of 1×10^6 cells/mL.
- **AS1411 Incubation:** Add fluorescently labeled AS1411 to the cell suspension at a final concentration of 1-10 μ M. Incubate on ice for 30-60 minutes, protected from light.
- **Washing:** Wash the cells three times with cold FACS buffer by centrifuging at $300 \times g$ for 5 minutes and resuspending the pellet.

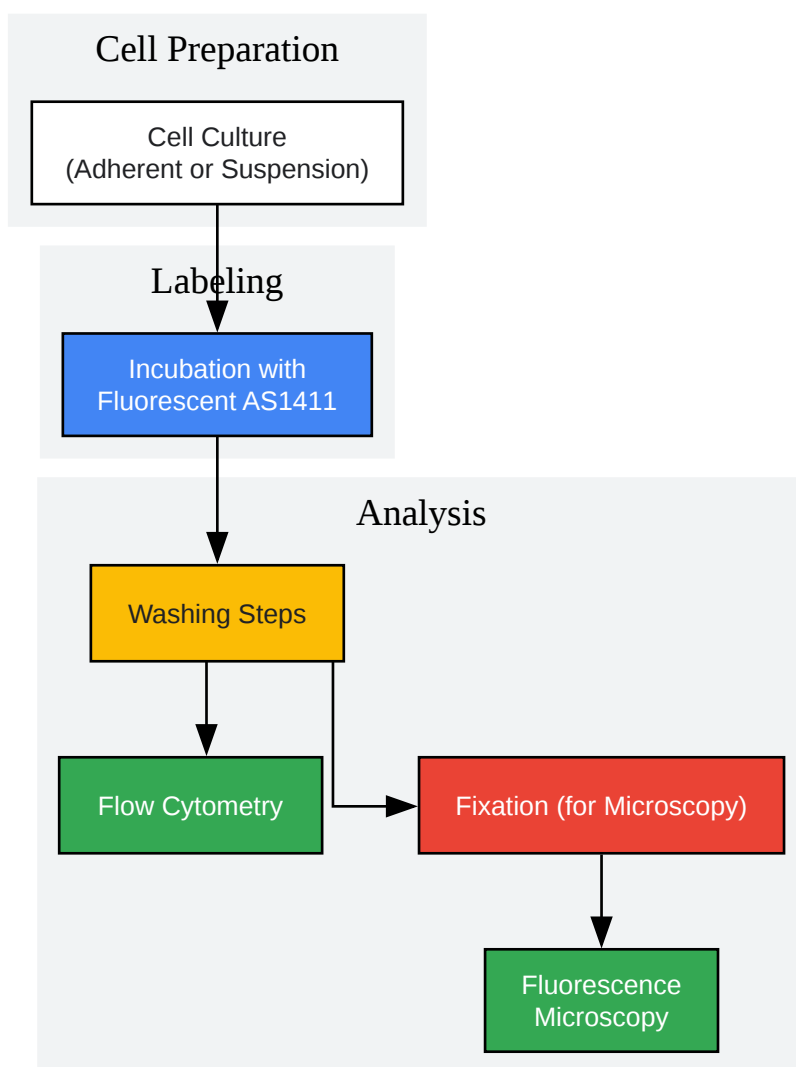
- **Resuspension:** Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.
- **Viability Staining (Optional):** If desired, add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.
- **Analysis:** Analyze the cells on a flow cytometer using the appropriate laser and filter for the chosen fluorophore. Collect data from at least 10,000 events per sample.^[11] The mean fluorescence intensity will correlate with the level of cell surface nucleolin.

Diagrams



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Caption: AS1411 binding to cell surface nucleolin and subsequent internalization pathway.



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Caption: General experimental workflow for nucleolin visualization using AS1411.

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